N-(3,4-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the pyrazine and piperidine moieties. Common synthetic routes may include:
Formation of Benzamide Core: This can be achieved through the reaction of 3,4-dimethylphenylamine with benzoyl chloride under basic conditions.
Introduction of Pyrazine Moiety: The pyrazine ring can be introduced through nucleophilic substitution reactions.
Attachment of Piperidine Ring: The piperidine ring can be attached via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides with different substituents on the aromatic rings. Examples include:
- N-(3,4-dimethylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
- N-(3,4-dimethylphenyl)-4-{[3-(pyrrolidin-1-yl)pyrazin-2-yl]oxy}benzamide
Uniqueness
The uniqueness of N-(3,4-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide lies in its specific combination of substituents, which can confer unique biological activities and chemical properties compared to other benzamides.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
InChI |
InChI=1S/C24H26N4O2/c1-17-6-9-20(16-18(17)2)27-23(29)19-7-10-21(11-8-19)30-24-22(25-12-13-26-24)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,27,29) |
InChI Key |
DVBABJQLDLUMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.